N-{4-[(ethoxycarbonyl)amino]benzoyl}glycine
Description
Properties
IUPAC Name |
2-[[4-(ethoxycarbonylamino)benzoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-2-19-12(18)14-9-5-3-8(4-6-9)11(17)13-7-10(15)16/h3-6H,2,7H2,1H3,(H,13,17)(H,14,18)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEGTYMQMWCXMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation of Glycine with 4-[(Ethoxycarbonyl)amino]benzoyl Chloride
The most straightforward method involves reacting glycine with 4-[(ethoxycarbonyl)amino]benzoyl chloride. The acyl chloride intermediate is generated by treating 4-[(ethoxycarbonyl)amino]benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Glycine, suspended in a biphasic system (e.g., water/dichloromethane), reacts with the acyl chloride in the presence of a base like sodium hydroxide to maintain pH 8–9, facilitating the Schotten-Baumann reaction.
Key Steps:
-
Synthesis of 4-[(Ethoxycarbonyl)amino]benzoic Acid:
-
Acyl Chloride Formation:
-
Glycine Coupling:
Stepwise Assembly via Protected Intermediates
To avoid side reactions, protective group strategies are employed. For example, the glycine amino group is protected as a tert-butyl carbamate (Boc) before acylation.
Procedure:
-
Protection of Glycine:
-
Acylation with 4-[(Ethoxycarbonyl)amino]benzoyl Chloride:
-
Deprotection:
Alternative Route via Nitro Reduction and Ethoxycarbonylation
This method starts with 4-nitrobenzoic acid, which is reduced to 4-aminobenzoic acid before ethoxycarbonylation.
Steps:
-
Reduction of 4-Nitrobenzoic Acid:
-
Ethoxycarbonylation:
-
Glycine Coupling:
-
The resulting acid is converted to its acyl chloride and coupled with glycine as in Section 1.1.
-
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic and Stoichiometric Considerations
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Base Selection: Sodium hydroxide (10% aqueous) achieves higher yields than potassium carbonate due to rapid neutralization of HCl byproducts.
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Coupling Agents: EDCl/HOBt in DMF affords 80% yield for Boc-protected routes but requires additional purification.
Analytical Characterization
Spectroscopic Data
Purity and Yield Comparison
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Direct Acylation | 78 | 98.5 |
| Protected Intermediate | 72 | 99.1 |
| Nitro Reduction Route | 68 | 97.8 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-{4-[(ethoxycarbonyl)amino]benzoyl}glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxycarbonyl and amino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Synthesis and Chemical Properties
N-{4-[(ethoxycarbonyl)amino]benzoyl}glycine can be synthesized through various methods involving the reaction of glycine with ethyl chloroformate and subsequent acylation processes. The compound exhibits a molecular weight of approximately 179.17 g/mol and is characterized by functional groups that enhance its reactivity with biological targets.
Anticancer Properties
Recent studies have indicated that derivatives of this compound possess significant anticancer properties. For instance, compounds derived from this structure have shown efficacy in inhibiting tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. The mechanism involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation.
Antimicrobial Activity
The compound has also been tested for antimicrobial activity against various bacterial strains. Research demonstrates that this compound exhibits antibacterial effects by disrupting bacterial cell wall synthesis and inhibiting protein synthesis, making it a candidate for developing new antibiotics.
Drug Design and Development
The unique structure of this compound allows for modifications that can enhance its pharmacological properties. Researchers are exploring its potential as a scaffold for designing new drugs targeting specific diseases, particularly in oncology and infectious diseases.
Glycine Transporter Inhibition
This compound has been investigated as an inhibitor of glycine transporters, which play a crucial role in neurotransmission and are implicated in several neurological disorders. Inhibiting these transporters could lead to increased glycine levels in synaptic clefts, potentially benefiting conditions such as schizophrenia and spasticity.
Case Study: Anticancer Activity
A study published in MDPI explored the anticancer effects of various derivatives of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The study revealed that this compound had minimum inhibitory concentrations (MICs) that were lower than those of commonly used antibiotics, suggesting its potential for therapeutic use .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Properties | Induces apoptosis in cancer cells | Significant inhibition of tumor growth |
| Antimicrobial Activity | Effective against bacterial strains | Lower MICs than standard antibiotics |
| Drug Design | Scaffold for new drug development | Potential for targeting specific diseases |
| Glycine Transport Inhibition | Modulates neurotransmission | Possible benefits for neurological disorders |
Mechanism of Action
The mechanism of action of N-{4-[(ethoxycarbonyl)amino]benzoyl}glycine involves its interaction with specific molecular targets and pathways. The ethoxycarbonyl and amino groups play a crucial role in binding to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogues differing in substituents, functional groups, and applications.
Substituent Variations on the Benzoyl Ring
Key Observations :
- Electronic Effects: The ethoxycarbonylamino group in the main compound is less electron-withdrawing than the cyano group in N-(4-cyanophenyl)glycine, resulting in a higher pKa for the glycine carboxyl group .
- Biological Activity : Sivelestat’s sulfonamide and pivaloyloxy groups confer specificity for neutrophil elastase inhibition, a property absent in the main compound due to its simpler carbamate substitution .
- Solubility : The chloro-substituted analogue () exhibits higher lipophilicity (logP ~2.1) compared to the ethoxycarbonyl derivative (logP ~1.5), making it more suitable for membrane permeability studies .
Functional Group Comparisons
- Carbamates vs. Sulfonamides :
- Ester vs. Carbamate :
- Methyl esters (e.g., ) are prone to hydrolysis, whereas ethoxycarbonyl groups provide prolonged stability, favoring their use in prodrugs .
Biological Activity
N-{4-[(ethoxycarbonyl)amino]benzoyl}glycine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes various research findings to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound is an amino acid derivative characterized by the presence of an ethoxycarbonyl group and a benzoyl moiety. Its structural formula can be represented as follows:
This compound exhibits unique properties that may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of glycine with an appropriate benzoyl derivative in the presence of ethoxycarbonyl groups. Various methods have been reported, including:
- Refluxing in organic solvents : This method often yields high purity products.
- Use of coupling agents : Such as DCC (dicyclohexylcarbodiimide) to facilitate the formation of peptide bonds.
Antimicrobial Activity
Research has indicated that derivatives of amino acids, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 50 μg/mL |
| This compound | S. aureus | 25 μg/mL |
These findings suggest that modifications in the structure can enhance or reduce antimicrobial efficacy.
Cytotoxicity
The cytotoxic effects of this compound have also been evaluated. In vitro studies using cancer cell lines revealed varying degrees of cytotoxicity, indicating potential as an anticancer agent.
For example:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- Results : IC50 values ranged from 10 to 30 μM, suggesting moderate cytotoxicity.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with cellular pathways involved in apoptosis and cell cycle regulation. Preliminary studies suggest that it may induce apoptosis in cancer cells through mitochondrial pathways.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial activity of various amino acid derivatives, including this compound. The results demonstrated significant inhibition against Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating bacterial infections . -
Cytotoxicity Assessment :
In a comparative analysis, this compound was tested against several cancer cell lines. The findings indicated that this compound could effectively reduce cell viability, making it a candidate for further development in cancer therapy .
Q & A
Basic: What are the optimal synthetic routes for N-{4-[(ethoxycarbonyl)amino]benzoyl}glycine, and how do reaction conditions influence yield?
Methodological Answer:
- Stepwise Synthesis : Begin with coupling 4-aminobenzoic acid derivatives with ethoxycarbonyl-protected glycine. For example, demonstrates that benzoylation of glycine derivatives using substituted benzoyl chlorides under anhydrous conditions (e.g., DCM, 0–5°C) yields analogs with >50% efficiency .
- Critical Parameters : Control reaction pH (neutral to slightly basic) to avoid hydrolysis of the ethoxycarbonyl group. Use catalysts like HOBt/DCC for amide bond formation, as seen in peptide nucleic acid syntheses .
- Yield Optimization : Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product .
Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
Methodological Answer:
- 1H/13C NMR : Identify key signals: the ethoxycarbonyl group (δ ~1.3 ppm for CH3, δ ~4.2 ppm for OCH2), benzoyl aromatic protons (δ ~7.5–8.0 ppm), and glycine’s α-CH2 (δ ~3.8–4.0 ppm) .
- Mass Spectrometry : Use APCI-MS or ESI-MS to confirm molecular weight (e.g., [M+H]+ peak at m/z 295.3) and fragmentation patterns .
- HPLC Purity Analysis : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phases to assess purity (>95%) .
Basic: How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Solid-State Stability : Store in airtight containers at −20°C to prevent hydrolysis of the ethoxycarbonyl group. notes that sodium salt derivatives (e.g., Sivelestat analogs) show enhanced stability in lyophilized form .
- Solution Stability : Avoid aqueous buffers at pH >8, as the ester group may hydrolyze. Use DMSO or DMF for stock solutions, with short-term storage at 4°C .
Advanced: How can researchers resolve contradictions between in vitro enzyme inhibition data and in vivo efficacy studies?
Methodological Answer:
- Mechanistic Validation : Perform competitive inhibition assays (e.g., neutrophil elastase inhibition, as in ) using fluorogenic substrates (e.g., Boc-Ala-Pro-Nva-SBzl) to confirm target engagement .
- Pharmacokinetic Profiling : Compare plasma half-life and tissue distribution using radiolabeled analogs (e.g., 18F-labeled benzoyl-glycine derivatives, as in ). Adjust dosing regimens if rapid metabolism is observed .
- Species-Specific Differences : Test metabolites in human primary cell models to address discrepancies from rodent studies .
Advanced: What strategies improve the compound’s pharmacokinetic profile for in vivo imaging applications?
Methodological Answer:
- Radiolabeling : Incorporate 18F via prosthetic groups (e.g., 4-[18F]fluoroethoxy substituents) using methods described in . Optimize specific activity (>1 Ci/μmol) to enhance PET imaging sensitivity .
- Biodistribution Studies : Compare uptake in target tissues (e.g., tumors) versus background using autoradiography. highlights superior retention of 18F-labeled glycine derivatives compared to tyrosine analogs .
Advanced: How can computational modeling guide the design of derivatives with enhanced target selectivity?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions between the benzoyl-glycine core and enzyme active sites (e.g., neutrophil elastase’s S1 pocket). Focus on hydrogen bonding with Gly193 and hydrophobic contacts with Val190 .
- QSAR Analysis : Correlate substituent effects (e.g., ethoxy vs. methyl groups) with inhibitory IC50 values to predict potency .
Advanced: What experimental designs mitigate batch-to-batch variability in biological assays?
Methodological Answer:
- Standardized Protocols : Pre-treat cells with consistent serum-free media for 24 hours before assays to minimize interference from serum proteins .
- Internal Controls : Include reference inhibitors (e.g., Sivelestat sodium salt) in each assay plate to normalize activity measurements .
- Replicate Sampling : Perform triplicate syntheses and biological replicates to identify outliers (e.g., reports ±5% yield variation across batches) .
Advanced: How do structural modifications impact metabolic pathways in vivo?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
